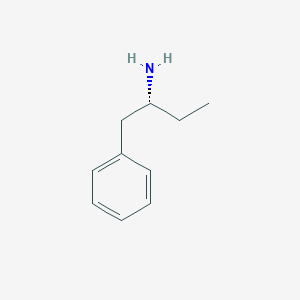

(2R)-1-PHENYLBUTAN-2-AMINE

Description

Properties

IUPAC Name |

(2R)-1-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWLOHKZENDW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2r 1 Phenylbutan 2 Amine and Analogues

Established Chemical Synthetic Routes

The synthesis of chiral amines, such as (2R)-1-phenylbutan-2-amine, is a focal point in medicinal and organic chemistry due to their prevalence in biologically active molecules. Established methodologies primarily rely on the formation of the critical carbon-nitrogen bond through reductive processes or other C-N bond-forming reactions.

Reductive strategies are among the most robust and widely employed methods for synthesizing amines from carbonyl compounds or their derivatives. These methods are valued for their efficiency and the availability of diverse starting materials.

Catalytic hydrogenation is a powerful technique for the reduction of imines and nitro compounds to their corresponding amines. mdpi.com This method often employs heterogeneous catalysts, such as palladium or nickel, under a hydrogen atmosphere. The stereochemical outcome can be controlled by using chiral catalysts or auxiliaries, making it a viable route for enantiomerically pure amines.

For the synthesis of this compound, an imine precursor can be formed by the condensation of 1-phenylbutan-2-one (B47396) with a chiral amine, such as (R)-α-methylbenzylamine. Subsequent hydrogenation reduces the imine double bond. The chiral auxiliary guides the hydrogen addition, leading to a diastereomeric mixture of N-(α-phenethyl)phenylisopropylamine derivatives, which can then be separated. The final step involves the hydrogenolysis of the chiral auxiliary to yield the target amine with high enantiomeric purity. google.com

Alternatively, nitro precursors like (E)-1-phenyl-2-nitrobut-1-ene can be reduced to the primary amine. The reduction of nitroalkenes often requires potent reducing agents, but catalytic hydrogenation offers a milder alternative. mdma.ch Various palladium-based catalysts, including palladium on charcoal (Pd/C) and palladium black, are effective for this transformation. mdma.ch The choice of catalyst and reaction conditions, such as solvent and hydrogen pressure, can influence the reaction's efficiency and selectivity.

Table 1: Examples of Catalytic Hydrogenation for Amine Synthesis

| Precursor Type | Example Precursor | Catalyst | Conditions | Product | Reference |

| Imine | Imine of Phenylacetone & (R)-α-methylbenzylamine | Palladium | Low-pressure H₂ | N-(α-phenethyl)phenylisopropylamine | google.com |

| Nitroalkene | (1E)-2-nitrobut-1-en-1-yl]benzene | 10% Pd/C | H₂ (3 atm), MeOH, HCl | 1-phenylbutan-2-amine (B1195257) | mdma.ch |

| Nitroalkene | 2-hydroxy-3-methoxy-ω-nitrostyrene | Palladium Black | H₂ (1 atm), Acetic Acid, H₂SO₄ | 2-amino-1-(2-hydroxy-3-methoxyphenyl)ethane | mdma.ch |

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of a ketone or aldehyde into an amine in a single procedural step. mdpi.com This reaction plays a significant role in the pharmaceutical industry, accounting for a substantial portion of C-N bond-forming reactions. mdpi.comresearchgate.net The process involves the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ by a suitable reducing agent.

The most direct precursor for 1-phenylbutan-2-amine via this route is 1-phenylbutan-2-one. A variety of reducing agents can be employed, each with its own advantages regarding reactivity and selectivity. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. youtube.com

A classic protocol related to this method is the Leuckart-Wallach reaction, which uses formic acid or its derivatives (like formamide (B127407) or ammonium (B1175870) formate) as both the nitrogen source and the reducing agent. mdpi.com While effective, this method often requires high temperatures. Modern protocols have been developed to achieve higher yields under milder conditions. For enantioselective synthesis, biocatalysis using ω-transaminase (ω-TA) enzymes presents a powerful alternative, converting prochiral ketones like 1-phenylbutan-2-one directly into the chiral amine with high enantiomeric excess. researchgate.net

Table 2: Comparison of Reductive Amination Protocols for Phenylalkylamines

| Carbonyl Precursor | Amine Source | Reducing Agent/Method | Key Features | Reference(s) |

| 1-phenyl-2-propanone | Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Proceeds smoothly at room temperature; versatile reagent. | youtube.com |

| Aldehydes/Ketones | Formic Acid/Ammonia (B1221849) | Formic Acid (Leuckart Reaction) | One-pot synthesis using inexpensive reagents. | mdpi.com |

| 1-phenylbutan-2-one | Ammonia/Ethylamine | H₂ / Catalyst | Can be highly efficient but may require pressure equipment. | |

| Prochiral Ketones | Amine Donor (e.g., Alanine) | ω-Transaminase (Biocatalysis) | High enantioselectivity under mild conditions. | researchgate.net |

Beyond reductive strategies, direct C-N bond formation through nucleophilic substitution or advanced C-H functionalization offers alternative synthetic pathways.

Nucleophilic addition or substitution reactions provide a classical approach to forming C-N bonds. tcichemicals.com In this context, a carbon atom bearing a suitable leaving group (an electrophile) is attacked by a nitrogen-containing nucleophile. For the synthesis of 1-phenylbutan-2-amine, a potential precursor would be a compound like 2-bromo-1-phenylbutane. This alkyl halide can react with a nitrogen nucleophile such as ammonia, ethylamine, or an azide (B81097) salt. youtube.com

If sodium azide is used as the nucleophile, the resulting alkyl azide is subsequently reduced to the primary amine. This two-step process, known as the Staudinger reaction or reduction via catalytic hydrogenation, is a reliable method for introducing a primary amine group. Another established method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as the nitrogen nucleophile to avoid over-alkylation, a common side reaction when using ammonia. tcichemicals.com The resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the desired primary amine.

Table 3: Nucleophilic Addition Strategies for Amine Synthesis

| Electrophile | Nucleophile | Intermediate Product | Final Product | Reference(s) |

| 2-bromo-1-phenylbutane | Ammonia | 1-phenylbutan-2-amine | 1-phenylbutan-2-amine | |

| Phenethyl Halides | Sodium Azide | Phenethyl Azide | Phenethylamine | youtube.com |

| Alkyl Halide | Potassium Phthalimide | N-Alkylphthalimide | Primary Amine | tcichemicals.com |

| Alkyl Halide | o-Nitrobenzenesulfonamide | N-Alkylsulfonamide | Primary Amine | tcichemicals.com |

The direct functionalization of carbon-hydrogen (C-H) bonds represents a modern and highly efficient strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. yale.edu C-H functionalization for amine synthesis involves the direct conversion of a C-H bond into a C-N bond, offering an atom-economical approach to complex molecules. yale.edunih.gov

While direct C-H amination of an unactivated sp³ C-H bond at the benzylic position of ethylbenzene (B125841) derivatives is challenging, significant progress has been made in this area. Transition metal catalysis, often using rhodium or palladium, has enabled the selective amination of C-H bonds. yale.edu For instance, Rh(III)-catalyzed three-component coupling of C-H bond substrates, alkenes, and electrophilic aminating agents can produce α-branched amines. yale.edu

Another innovative strategy involves the α-functionalization of a more readily available primary amine to construct a more complex, α-tertiary amine. nih.govchemrxiv.orgchemrxiv.org This "amine-to-amine" platform proceeds via the in-situ generation of a reactive ketimine intermediate from an α-branched primary amine, which can then be intercepted by nucleophiles. nih.govchemrxiv.org This bio-inspired approach, mimicking copper amine oxidases, allows for the synthesis of highly substituted amine structures from simpler amine feedstocks. chemrxiv.org

Table 4: C-H Functionalization Strategies for Amine Synthesis

| Strategy | Catalyst/Mediator | Precursors | Key Transformation | Reference(s) |

| Three-Component Coupling | Rh(III) Catalyst | C-H Substrate, Alkene, Aminating Agent | Direct C-H amination to form α-branched amines. | yale.edu |

| Amine α-C–H Functionalization | Quinone Co-factor | α-Branched Primary Amine, Nucleophile | Oxidation to ketimine followed by nucleophilic addition. | nih.govchemrxiv.orgchemrxiv.org |

| Intermolecular Hydride Transfer | Hydride Acceptor (e.g., Benzophenone) | Cyclic Secondary Amine, Organolithium | Protecting-group-free α-functionalization of N-H amines. | nih.gov |

Stereoselective Transformations from Related Precursors

The synthesis of enantiomerically pure amines such as this compound can be effectively achieved through stereoselective transformations of prochiral precursors or existing chiral molecules. A primary strategy involves the asymmetric reduction of the corresponding ketone, 1-phenyl-2-butanone. Biocatalytic methods, utilizing enzymes like transaminases (TAs), offer an environmentally favorable route. researchgate.netresearchgate.net These enzymes can convert the prochiral ketone directly into the desired (R)-amine with high enantioselectivity by using an amino donor. researchgate.net

Another approach involves the chemical reduction of imines formed from the reaction of phenylacetones with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. The resulting diastereomeric N-(α-phenethyl)phenylisopropylamine intermediates can be separated, and subsequent hydrogenolysis removes the chiral directing group to yield the target phenylisopropylamine with high enantiomeric purity. google.com This method's effectiveness is contingent on the purity of the separated diastereomeric intermediates. google.com

Enantioselective Synthesis of this compound

Enantioselective synthesis provides a direct pathway to specific stereoisomers, avoiding the need for resolving racemic mixtures. For this compound, these methods primarily fall into two categories: asymmetric catalytic processes and methodologies driven by chiral auxiliaries.

Asymmetric catalysis is a powerful tool for creating chiral molecules, offering high efficiency and atom economy. acs.org The asymmetric reduction of unsaturated nitrogen-containing compounds, particularly the hydrogenation of imines, is one of the most direct and sustainable strategies for obtaining optically active amines. acs.orgnih.gov

The asymmetric hydrogenation of prochiral ketimines is a premier method for the synthesis of α-chiral amines. acs.org This transformation involves the direct addition of hydrogen across the C=N double bond of a ketimine substrate, guided by a chiral transition metal catalyst. The catalyst, typically composed of a metal center and a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov Although imines can be challenging substrates compared to ketones, significant progress has been made in developing highly efficient catalytic systems for their hydrogenation. nih.gov

Both noble and earth-abundant metals have been successfully employed as catalysts for the asymmetric hydrogenation of ketimines and related precursors.

Ruthenium-based catalysts are well-established for their high activity and selectivity in the hydrogenation of various unsaturated compounds. thieme-connect.com Ruthenium complexes, particularly those paired with chiral phosphine (B1218219) ligands like BINAP, have been used in the asymmetric hydrogenation of aromatic compounds. nih.gov For instance, Ru-NHC (N-heterocyclic carbene) complexes have demonstrated the ability to catalyze the complete hydrogenation of indole (B1671886) and benzofuran (B130515) rings, showcasing their power in creating multiple stereocenters with high control. nih.gov

Nickel-based catalysts have emerged as a cost-effective and sustainable alternative to precious metal catalysts like ruthenium and rhodium. nih.govscispace.com Chiral nickel complexes have proven highly efficient for the asymmetric hydrogenation of various challenging substrates, including N-sulfonylimines and β-acylamino nitroolefins. scispace.comdicp.ac.cnresearchgate.net These reactions often proceed under mild conditions, affording the desired chiral amines in high yields and with excellent enantioselectivities. scispace.com The choice of ligand is critical to the success of these transformations. nih.gov

Interactive Table 1: Performance of Nickel-Based Catalysts in Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Chiral Ligand | Yield (%) | ee (%) | Reference |

| β-Acylamino Nitroolefin | Ni(OAc)₂ | (S)-Binapine | 99 | 99 | scispace.com |

| 2-Amidoacrylate | Nickel complex | Chiral bisphosphine | Quantitative | up to 96 | nih.gov |

| [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimine | Nickel salt/ligand | Not specified | Good | High | dicp.ac.cn |

The enantioselectivity of metal-catalyzed reactions is predominantly controlled by the chiral ligand coordinated to the metal center. nih.gov The design and synthesis of effective chiral ligands are therefore central to the field of asymmetric catalysis. acs.org

A foundational design principle has been the use of C₂-symmetric ligands, such as Kagan's DIOP and Knowles' DiPAMP. nih.gov This symmetry can simplify mechanistic analysis and often leads to high enantioselectivity. nih.gov This concept has been extended to highly successful diphosphine ligands like BINAP and DuPhos. nih.gov More recently, non-symmetrical ligands, such as P,N-ligands, have proven to be highly effective and, in some cases, superior to their symmetric counterparts. nih.gov

The development of modular ligands, whose steric and electronic properties can be easily tuned, is a key strategy for optimizing catalytic performance for a specific substrate. rsc.org For example, C₂-symmetric chiral N,N′-dioxide ligands, synthesized from readily available amino acids, can coordinate with a variety of metals to form catalysts for numerous asymmetric reactions, often with exceptional stereocontrol. rsc.org The choice of ligand backbone and substituents directly influences the chiral pocket around the metal's active site, dictating the stereochemical outcome of the reaction. utexas.edu

An alternative strategy for stereocontrolled synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails the temporary incorporation of a chiral molecule into the substrate. The auxiliary's inherent chirality directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.org

For the synthesis of chiral amines, auxiliaries such as pseudoephedrine or the more recent pseudoephenamine are widely used. nih.govharvard.edu In a typical sequence, the prochiral carboxylic acid precursor is first converted to an amide using the chiral auxiliary. The resulting amide is then enolized and alkylated; the steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. This method has shown remarkable stereocontrol, particularly in reactions that form quaternary carbon centers. nih.gov After the diastereoselective alkylation, the auxiliary is removed through hydrolysis or reduction to reveal the enantiomerically enriched target molecule. harvard.edu Oxazolidinones and tert-Butanesulfinamide are other examples of highly effective chiral auxiliaries used in the asymmetric synthesis of a wide variety of amines. wikipedia.orgyale.edu

Chiral Auxiliary-Driven Methodologies

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. tandfonline.comresearchgate.net Enzymes, particularly transaminases and dehydrogenases, are highly effective for producing enantiopure chiral amines. nih.gov

The direct asymmetric synthesis of chiral amines from prochiral ketones is a highly efficient transformation. Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govresearchgate.net

For the synthesis of this compound, the corresponding prochiral ketone, 1-phenyl-2-butanone, would be the substrate. An (R)-selective transaminase would then transfer an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the ketone, yielding the desired (R)-enantiomer of the amine with high enantiomeric excess (ee). researchgate.net

Key Features of Transaminase-Mediated Amination:

High Enantioselectivity: Transaminases can exhibit exquisite stereoselectivity, often producing amines with >99% ee. nih.gov

Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature and neutral pH. researchgate.net

Green Chemistry: Biocatalytic methods avoid the harsh reagents and heavy metals often used in chemical synthesis. researchgate.net

The primary challenge in transaminase reactions is the unfavorable equilibrium, which often lies on the side of the starting ketone. nih.gov Various strategies, discussed in section 2.3.3, are employed to overcome this limitation.

Enzymatic cascade reactions combine multiple biocatalytic steps in a single pot, avoiding the need to isolate intermediates and improving process efficiency. researchgate.net A common and effective cascade for chiral amine synthesis involves the combination of an alcohol dehydrogenase (ADH) and an amine transaminase (ATA). researchgate.netacs.org

This strategy allows for the conversion of a racemic secondary alcohol into a single enantiomer of a chiral amine. In the context of this compound, the process would start with racemic 1-phenyl-2-butanol.

The ADH-ATA Cascade Mechanism:

An alcohol dehydrogenase oxidizes both enantiomers of the racemic alcohol to the corresponding prochiral ketone (1-phenyl-2-butanone). This step requires a cofactor, typically NAD⁺ or NADP⁺.

The ketone intermediate is then asymmetrically aminated by an (R)-selective ATA to produce this compound.

A cofactor regeneration system is crucial. The ADH reaction produces NADH or NADPH, while some amination systems might require it. Often, an NADH/NADPH oxidase is included to regenerate the NAD(P)⁺ needed by the ADH, using oxygen and producing only water as a byproduct. nih.gov

This "deracemization" process can theoretically achieve a 100% yield of a single amine enantiomer from a racemic alcohol. nih.gov

| Substrate | Enzymes Used | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| rac-4-phenyl-2-butanol | ADH, (S)-ATA, NADH Oxidase | (S)-4-phenylbutan-2-amine | 73 | >99 (S) |

| rac-4-phenyl-2-butanol | ADH, (R)-ATA, NADH Oxidase | (R)-4-phenylbutan-2-amine | 53 | >99 (R) |

Data from a study on the conversion of a racemic alcohol to either the (S)- or (R)-amine using a one-pot enzyme cascade, demonstrating the feasibility and high selectivity of this approach. nih.gov

For biocatalytic processes to be industrially viable, several parameters must be optimized to maximize yield, productivity, and cost-effectiveness. nih.govnih.gov

Key Optimization Strategies:

Overcoming Unfavorable Equilibria: The equilibrium of transaminase reactions can be shifted toward product formation by several methods. nih.gov These include using a large excess of the amine donor, removing the ketone byproduct (e.g., removing acetone (B3395972) by evaporation when using isopropylamine as the donor), or using "smart" amine donors like diamines that cyclize upon deamination. nih.gov

Cofactor Regeneration: The high cost of cofactors like NAD(P)H and PLP necessitates efficient in-situ regeneration. For dehydrogenase-dependent reactions, a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) is often used to recycle the cofactor. mdpi.com For transaminases, ensuring sufficient PLP concentration is critical.

Enzyme Immobilization: Immobilizing enzymes on solid supports enhances their stability, allows for easier separation from the reaction mixture, and enables reuse over multiple cycles, which significantly reduces costs. researchgate.netnih.gov Immobilization can be achieved through various physical or chemical methods. nih.gov

Reaction Conditions: Optimizing parameters such as pH, temperature, substrate loading, and enzyme concentration is crucial for maximizing enzyme activity and stability. For example, the synthesis of a related compound, (R)-1-(3-methylphenyl)ethan-1-amine, was optimized to achieve a conversion of over 99% at a pH of 8.0 and a temperature of 45°C. researchgate.net

Protein Engineering: Advances in protein engineering, such as directed evolution, allow for the tailoring of enzymes with improved properties, including enhanced stability, altered substrate specificity, and increased activity under industrial process conditions. tandfonline.comnih.gov

Through careful optimization of these factors, biocatalytic production can become a highly efficient and scalable method for synthesizing this compound and other valuable chiral amines. researchgate.net

Iii. Methodologies for Enantiomeric Resolution and Purity Determination

Classical Chiral Resolution Techniques

Classical resolution methods remain fundamental in obtaining enantiomerically pure amines. These techniques primarily rely on the conversion of an enantiomeric mixture into diastereomers, which possess different physical properties, allowing for their separation. libretexts.orglibretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

One of the most widely used methods for resolving racemic amines is through the formation of diastereomeric salts by reacting the amine with a chiral acid. libretexts.orgwikipedia.org These diastereomeric salts have distinct solubilities, enabling their separation by fractional crystallization. researchgate.netmdpi.com

A variety of chiral acids are employed as resolving agents for racemic amines. Commonly used chiral acids include tartaric acid derivatives, mandelic acid, and camphor (B46023) sulfonic acid. wikipedia.orglibretexts.org The choice of the resolving agent is crucial and often determined empirically, as the efficiency of the resolution depends on the difference in solubility between the resulting diastereomeric salts. wikipedia.org For instance, (+)-tartaric acid is a frequently used resolving agent for racemic bases. libretexts.org The reaction of a racemic amine, such as 1-phenylbutan-2-amine (B1195257), with a chiral acid like (R,R)-tartaric acid results in a mixture of two diastereomeric salts: [(R)-amine-(R,R)-tartrate] and [(S)-amine-(R,R)-tartrate]. libretexts.org

Table 1: Common Chiral Acids for Amine Resolution

| Chiral Acid | Typical Application |

|---|---|

| Tartaric Acid Derivatives | Resolution of racemic bases through diastereomeric salt formation. libretexts.orgniscpr.res.in |

| Mandelic Acid | Used for the resolution of racemic bases. libretexts.org |

| Camphor Sulfonic Acid | Employed in the formation of diastereomeric salts with chiral amines. wikipedia.org |

Following the separation of the diastereomeric salts by fractional crystallization, the enantiomerically pure amine must be recovered. mdpi.com This is typically achieved by treating the separated diastereomeric salt with a base, such as an aqueous ammonia (B1221849) solution or a strong base like potassium hydroxide (B78521) (KOH). libretexts.orgmdpi.com This process neutralizes the chiral acid, liberating the free enantiopure amine. The recovered chiral resolving agent can often be recycled, making the process more economical. wikipedia.org

Kinetic Resolution through Differential Reaction Rates with Chiral Reagents

Kinetic resolution is another classical method that separates enantiomers based on their different reaction rates with a chiral reagent or catalyst. nih.govresearchgate.net In this process, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer. researchgate.net A significant drawback of this method is that the theoretical maximum yield for a single enantiomer is 50%. researchgate.netrsc.org

Enzyme-catalyzed reactions are a common application of kinetic resolution. nih.gov For example, lipases can be used for the kinetic resolution of racemic amines through acylation, where one enantiomer is selectively acylated at a much higher rate. d-nb.info Non-enzymatic methods using chiral acyl transfer catalysts have also been developed for the kinetic resolution of alcohols and amines. nih.gov

Advanced Analytical Techniques for Enantiomeric Excess (ee) Determination

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Accurate determination of ee is crucial, and advanced analytical techniques are employed for this purpose.

Chromatographic Methods for Enantioseparation

Chromatographic techniques are powerful tools for separating enantiomers and determining their relative proportions.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for the enantioseparation of chiral compounds, including amines. researchgate.netd-nb.info Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral separations. d-nb.info The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase. Supercritical fluid chromatography (SFC) with crown ether-derived chiral stationary phases has also proven effective for the chiral separation of primary amines. wiley.com

Gas chromatography (GC) is another valuable technique for enantioseparation. syncsci.com Similar to HPLC, chiral stationary phases are used in capillary GC columns to separate enantiomers. Alternatively, derivatization of the amine with a chiral reagent can form diastereomers that can then be separated on a standard achiral GC column. nih.gov

Table 2: Chromatographic Techniques for Enantiomeric Purity Analysis

| Technique | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Separation of enantiomers on a column with a chiral stationary phase. researchgate.netd-nb.info | Determination of enantiomeric excess of chiral amines. uma.es |

| Chiral GC | Separation of volatile enantiomers on a capillary column with a chiral stationary phase. | Analysis of enantiomeric composition of amines and their derivatives. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase, often with a chiral stationary phase. wiley.com | Preparative and analytical separation of chiral molecules, including primary amines. wiley.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for ee Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds. rug.nl This is typically achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR. This conversion can be accomplished through the use of chiral solvating agents or chiral derivatizing agents.

Chiral Lanthanide Shift Reagents (CLSRs) are paramagnetic complexes that can induce significant chemical shift differences in the NMR spectra of enantiomers. chemistnotes.com These reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), form diastereomeric complexes with the chiral analyte. chemistnotes.comorganicchemistrydata.org The different spatial arrangements of the enantiomers within these complexes lead to distinct chemical shifts for corresponding protons, allowing for the quantification of each enantiomer by integration. chemistnotes.com

While effective, particularly at lower field strengths, lanthanide shift reagents can cause significant line broadening at higher magnetic fields, which can sometimes render the spectra difficult to interpret. acs.org Despite this, they have been shown to produce large enantiodifferentiation for certain analytes, such as 2-amino-4-phenylbutane. acs.org The choice of the lanthanide metal is important; europium complexes typically cause downfield shifts, while praseodymium complexes cause upfield shifts. organicchemistrydata.org

Another common NMR-based strategy for determining enantiomeric excess involves the use of Chiral Derivatizing Agents (CDAs). These are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers. libretexts.org These diastereomers have different NMR spectra, allowing for the determination of the original enantiomeric ratio. libretexts.org

Mosher's Acid: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, and its corresponding acid chloride are widely used CDAs for determining the absolute configuration and enantiomeric purity of alcohols and amines. libretexts.orgwikipedia.org The reaction of a racemic amine with an enantiopure Mosher's acid chloride forms diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these amides can reveal the enantiomeric composition. wikipedia.org The differential shielding effects of the phenyl and trifluoromethyl groups of the Mosher's acid moiety on the protons of the original amine lead to separate signals for the two diastereomers. libretexts.org This method has been applied to determine the enantiomeric excess of products from enzymatic resolutions. researchgate.net

Phosphazane Reagents: Inorganic phosphazane-based CDAs have emerged as effective alternatives to traditional organic CDAs for the determination of enantiomeric excess in amines using ³¹P NMR spectroscopy. dntb.gov.uanih.govrsc.org A cyclodiphosph(III)azane reagent, for example, can react in situ with a chiral amine, followed by quaternization, to form diastereomers. nih.gov These diastereomers exhibit distinct chemical shifts in the ³¹P NMR spectrum, which are sharp and well-resolved, allowing for direct quantification of the enantiomeric excess by integration. rsc.orgresearchgate.net Spectroscopic and computational studies suggest that the observed chemical shift differences arise from steric effects and conformational locking of the molecule upon derivatization. rsc.org

Table 3: Comparison of NMR-based ee Determination Strategies

| Method | Reagent Type | Principle | Key Feature |

|---|---|---|---|

| Chiral Lanthanide Shift Reagents | Paramagnetic Metal Complex | Formation of transient diastereomeric complexes | Induces large chemical shift differences |

| Mosher's Acid (CDA) | Organic Acid Chloride | Covalent formation of diastereomeric amides | Well-established method for amines and alcohols |

| Phosphazane Reagents (CDA) | Inorganic Phosphorus Compound | Covalent formation of diastereomers analyzed by ³¹P NMR | Sharp, well-resolved signals in ³¹P NMR |

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration and ee

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful chiroptical techniques used to determine the absolute configuration and, in some cases, the enantiomeric excess of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral sample.

The absolute configuration of a molecule can be assigned by comparing its experimental ECD spectrum with the spectrum calculated for a known configuration using quantum chemical methods. nih.gov This approach has been successfully used to assign the absolute configurations of complex molecules, including analogues of pharmacologically active compounds. nih.govresearchgate.net The process involves calculating the ECD spectra for various stable conformers of the molecule and then generating a Boltzmann-averaged spectrum for comparison with the experimental data. nih.gov

CD spectroscopy is also a valuable tool for determining the absolute configuration of amines. A general method involves linking the secondary amine to an achiral carrier moiety, which then forms a 1:1 host-guest complex with a dimeric zinc porphyrin host. nih.gov The stereochemistry at the amine's chiral center dictates the helicity of the porphyrin tweezer, resulting in a characteristic CD spectrum (an exciton-coupled CD signal). The sign of this CD couplet can be used to deduce the absolute configuration of the amine. nih.gov

While primarily used for determining absolute configuration, CD can also be used to estimate enantiomeric excess if the CD signal of the pure enantiomer is known. The magnitude of the CD signal is proportional to the concentration of the chiral species and its enantiomeric excess.

Iv. Mechanistic Investigations and Computational Chemical Studies of 2r 1 Phenylbutan 2 Amine Reactions

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step sequence of a reaction is fundamental to controlling its outcome. For reactions involving (2R)-1-Phenylbutan-2-amine, particularly in its synthesis, mechanistic elucidation helps in optimizing yield, selectivity, and efficiency.

The synthesis of chiral amines such as this compound is often achieved through catalytic methods, with biocatalysis being a particularly powerful strategy. ω-Transaminase (ω-TA) enzymes are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com

The catalytic cycle of a ω-transaminase follows a ping-pong bi-bi mechanism, which consists of two distinct half-reactions. mdpi.com

First Half-Reaction (Amination of the Coenzyme): The enzyme's cofactor, pyridoxal-5'-phosphate (PLP), initially forms a Schiff base with a lysine (B10760008) residue in the active site. An amino donor (e.g., alanine) displaces the lysine and binds to PLP, forming an external aldimine. This is followed by tautomerization and hydrolysis, which releases the keto acid byproduct (e.g., pyruvate) and leaves the amino group on the cofactor, converting it to pyridoxamine-5'-phosphate (PMP). mdpi.com

Second Half-Reaction (Amine Synthesis): The prochiral ketone substrate (e.g., 1-phenyl-2-butanone) enters the active site and reacts with PMP. This process is essentially the reverse of the first half-reaction. A ketimine intermediate is formed, which then tautomerizes and is hydrolyzed to release the final chiral amine product, this compound, while regenerating the PLP-lysine Schiff base for the next catalytic cycle. mdpi.com

This enzymatic pathway is highly effective for producing enantiomerically pure amines, a critical requirement for many applications.

The transaminase-catalyzed synthesis of this compound proceeds through several key, albeit transient, reaction intermediates. The identification and characterization of these species are crucial for a complete understanding of the catalytic mechanism. mdpi.com The primary intermediates within the enzyme's active site are central to the transfer of the amino group.

Interactive Table: Key Intermediates in ω-Transaminase Catalysis

| Intermediate | Description | Role in the Pathway |

| Internal Aldimine | A Schiff base formed between the aldehyde group of the PLP cofactor and the ε-amino group of an active site lysine residue. | Holds the PLP cofactor in the active site, ready to react with the amino donor. |

| External Aldimine | A Schiff base formed between the PLP cofactor and the incoming amino donor substrate. | Facilitates the transfer of the amino group from the donor to the cofactor. |

| Ketimine | An intermediate formed after the rearrangement of the external aldimine. | Precedes the hydrolysis step that releases the keto acid byproduct. |

| Pyridoxamine-5'-phosphate (PMP) | The aminated form of the PLP cofactor. | Acts as the amino group carrier, ready to donate it to the ketone substrate. mdpi.com |

| Ketimine (from Ketone) | An intermediate formed from the reaction of the ketone substrate with PMP. | Precedes the final hydrolysis step that releases the chiral amine product. |

The characterization of these intermediates often relies on a combination of techniques, including rapid kinetics, spectroscopic methods, and computational modeling, to capture their fleeting existence.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer atomic-level insights into the geometries, energies, and dynamic behaviors of molecules and their reaction pathways.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to determine the optimized geometries of reactants, products, and, most importantly, the high-energy transition states that govern reaction rates. nih.gov For reactions involving this compound, DFT calculations can:

Predict the most stable three-dimensional conformation of the molecule.

Calculate the energy barriers for different proposed reaction mechanisms, helping to identify the most likely pathway.

Model the structure of transition states, providing insight into the geometry of bond-making and bond-breaking processes. nih.gov

Simulate spectroscopic properties that can be compared with experimental data for validation. nih.gov

Recent computational studies on similar reactions, such as those catalyzed by phenylethanolamine N-methyltransferase, have used DFT to model the SN2 transition state, confirming that the methyl transfer step is rate-limiting. nih.gov The choice of the functional and basis set is critical for the accuracy of DFT calculations.

Interactive Table: Common DFT Functionals and Basis Sets in Amine Reactivity Studies

| Component | Examples | Typical Application |

| Functionals | B3LYP, M06-2X, PBE0 | Approximate the exchange-correlation energy, a key component of the total electronic energy. nih.govnih.gov |

| Basis Sets | 6-31G(d,p), 6-311++G(2d,2p), cc-pVTZ | Define the set of mathematical functions used to build the molecular orbitals. nih.govnih.gov |

These theoretical calculations provide a framework for interpreting experimental results and designing more efficient chemical processes.

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement. This is particularly useful for:

Understanding the conformational flexibility of this compound.

Simulating the interaction of the molecule with a solvent or a biological receptor.

Assessing the stability of protein-ligand complexes. nih.gov

A critical prerequisite for accurate MD simulations is a well-defined force field , which is a set of parameters that describes the potential energy of the system. For novel or specialized molecules like this compound, existing force fields may need to be re-parameterized. This process involves adjusting parameters (e.g., for bond lengths, angles, and dihedral terms) to reproduce experimental data or high-level quantum mechanical calculations. nih.govnih.gov This ensures that the simulations provide a physically realistic representation of the molecule's behavior.

Deuterium (B1214612) labeling is a powerful experimental technique used to probe reaction mechanisms through the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D). wikipedia.orglibretexts.org It is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu This is because the heavier deuterium atom has a lower zero-point vibrational energy, requiring more energy to break the C-D bond compared to the C-H bond.

Secondary KIE: A smaller KIE (kH/kD often between 0.7 and 1.5) is observed when the bond to the labeled atom is not broken in the rate-determining step, but its environment changes between the reactant and the transition state. wikipedia.orgnih.gov This can provide valuable information about changes in hybridization or hyperconjugation at the transition state. libretexts.org

For a reaction involving this compound, labeling the C-H bonds at or near the reactive center with deuterium could distinguish between different proposed mechanisms. For instance, a large primary KIE upon labeling a specific C-H bond would provide strong evidence that this bond is breaking in the slowest step of the reaction.

Interactive Table: General Interpretation of Deuterium KIE Values

| KIE Value (kH/kD) | Interpretation | Mechanistic Implication |

| > 2 | Normal Primary KIE | C-H bond is broken in the rate-determining step. libretexts.org |

| ≈ 1 | No KIE | The labeled position is not involved in the rate-determining step. |

| < 1 | Inverse KIE | The labeled position becomes more sterically crowded or its bonding becomes stiffer in the transition state. nih.gov |

| 1.0 - 1.5 | Normal Secondary KIE | Change in hybridization (e.g., sp³ to sp²) at a non-reacting center, often due to hyperconjugation. wikipedia.org |

V. Research into 2r 1 Phenylbutan 2 Amine As a Chiral Auxiliary, Ligand, and Synthetic Precursor

Utilization of (2R)-1-PHENYLBUTAN-2-AMINE as a Chiral Auxiliary

The application of chiral auxiliaries is a foundational strategy in asymmetric synthesis, allowing for the transformation of prochiral substrates into specific enantiomers. wikipedia.org this compound can be employed for this purpose, where its stereogenic center directs the formation of a new stereocenter elsewhere in the molecule.

A chiral auxiliary functions by being temporarily incorporated into a substrate, creating a chiral environment that biases subsequent reactions to favor the formation of one diastereomer over another. wikipedia.org In the case of this compound, it is typically reacted with a prochiral carboxylic acid derivative to form a diastereomeric amide. The steric hindrance provided by the phenyl and ethyl groups at the auxiliary's stereocenter effectively shields one face of the enolate formed from the amide. This directs incoming electrophiles, such as alkyl halides, to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. The predictable nature of this facial bias allows chemists to control the absolute configuration of the newly formed stereocenter.

The general principle mirrors that of other widely used phenethylamine-based auxiliaries, where the conformation of the amide-enolate intermediate is locked by chelation with a metal ion (e.g., lithium), providing a rigid framework that ensures high fidelity in the transfer of stereochemical information.

The effective use of a chiral auxiliary requires not only high diastereoselectivity in the key bond-forming step but also straightforward methods for its attachment and subsequent removal.

Integration: this compound is integrated into a synthetic sequence, most commonly through the formation of an amide bond with a carboxylic acid substrate. This reaction is typically high-yielding and proceeds under standard conditions.

Removal: After the desired asymmetric transformation has been accomplished, the auxiliary must be cleaved from the molecule to reveal the enantiomerically enriched product and ideally allow for the recovery of the auxiliary. wikipedia.org For amide-based auxiliaries like those formed from this compound, this is typically achieved through vigorous hydrolysis under acidic or basic conditions, which cleaves the amide bond to yield the chiral carboxylic acid and the original amine auxiliary.

This strategy of temporary incorporation and subsequent cleavage makes it a valuable tool in multi-step syntheses where precise control of stereochemistry is paramount.

Design and Application of this compound Derived Chiral Ligands in Asymmetric Catalysis

While this compound possesses a valuable chiral backbone, its application in the development of chiral ligands for metal-catalyzed asymmetric reactions is not as extensively documented as its use as a stoichiometric chiral auxiliary. The development of such ligands is a sophisticated area of research focused on creating a highly specific three-dimensional environment around a metal center to influence catalytic transformations.

The effectiveness of a chiral ligand is dictated by its structural properties, which include steric bulk, electronic nature, and conformational rigidity. For a ligand derived from this compound, the ethyl group at the stereocenter (in place of the methyl group found in the more common 1-phenylethylamine) would offer a distinct steric profile. This modification could influence the geometry of the resulting metal complex and, consequently, the enantioselectivity of the catalyzed reaction. The relationship between a ligand's structure and its catalytic performance is often complex and not easily predictable, requiring empirical screening and optimization for specific reaction types.

The asymmetric Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction used to synthesize valuable β-nitro alcohols, which are precursors to β-amino alcohols. This reaction is often catalyzed by metal complexes bearing chiral ligands. While various chiral ligands derived from other amino compounds have proven effective, specific examples detailing the performance of ligands derived from this compound in this or other metal-catalyzed reactions are not prominent in the scientific literature. The evaluation of any new ligand would involve assessing its ability to induce high enantiomeric excess (ee) and yield across a range of substrates.

Role of this compound as a Key Synthetic Precursor

This compound is a valuable chiral building block used as a starting material in the synthesis of higher-value, structurally complex molecules, including pharmacologically active agents.

A notable application is in the development of novel 4-aminoquinoline (B48711) derivatives to serve as antimalarial drugs. In one synthetic pathway, a derivative, (S)-4-(4-Methylpiperazin-1-yl)-1-phenylbutan-2-amine, was used as a key intermediate. asm.org This amine was synthesized and then coupled with 4,7-dichloroquinoline (B193633) in the presence of phenol (B47542) to generate the final 4-aminoquinoline structure, designed to overcome drug resistance in malaria. asm.org The synthesis highlights the role of the 1-phenylbutan-2-amine (B1195257) core as a scaffold for introducing functionality aimed at improving therapeutic efficacy.

The table below outlines the key steps and intermediates in the synthesis of the 4-aminoquinoline derivative from a related precursor.

Table 1: Synthesis of a Chiral 4-Aminoquinoline Derivative

| Step | Starting Material | Reagents | Product | Purpose |

|---|

Furthermore, the α-ethylphenethylamine structure is the parent compound for a range of designer phenethylamines. dokumen.pub Modifications to the amine, the phenyl ring, or the side chain using this compound as a precursor lead to a wide variety of derivatives studied for their structure-activity relationships. mdma.ch

Derivatization Chemistry and Reaction Pathways

The reactivity of this compound is primarily centered around its nucleophilic secondary amine group. This functionality allows for a variety of derivatization reactions, which are essential for its role as a chiral auxiliary and a precursor for more complex molecules.

One of the fundamental derivatization pathways involves N-acylation . The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form the corresponding amides. This reaction is crucial for its application as a chiral auxiliary, where the chiral amine is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The formation of an amide bond links the chiral auxiliary to the substrate, allowing the stereogenic center of this compound to influence the approach of reagents.

Another significant reaction pathway is the formation of imines or Schiff bases . This compound can condense with aldehydes and ketones to form chiral imines. These imines are valuable intermediates in asymmetric synthesis, particularly in nucleophilic addition reactions to the C=N double bond. The stereochemistry of the resulting product is influenced by the chiral environment provided by the this compound moiety.

Furthermore, N-alkylation of the secondary amine can be achieved, leading to the formation of tertiary amines. This can be accomplished through reactions with alkyl halides or via reductive amination. These derivatizations are important for the synthesis of novel chiral ligands and complex amine structures.

The general reaction pathways for the derivatization of this compound are summarized in the table below.

| Reaction Type | Reagents | Product | Significance |

| N-Acylation | Acid chlorides, Anhydrides | Amide | Formation of chiral auxiliaries |

| Imine Formation | Aldehydes, Ketones | Imine (Schiff base) | Intermediates for asymmetric synthesis |

| N-Alkylation | Alkyl halides, Reductive amination | Tertiary amine | Synthesis of chiral ligands and complex amines |

Synthesis of Complex Chiral Amine Derivatives and Analogues

The utility of this compound as a chiral precursor extends to the synthesis of a variety of complex chiral amine derivatives and analogues. Its inherent chirality is transferred to the new molecules, enabling the stereocontrolled synthesis of valuable compounds.

A key application is in the diastereoselective alkylation of amides derived from this compound. After forming an amide with a carboxylic acid, the α-proton to the carbonyl group can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. The chiral auxiliary shields one face of the enolate, directing the electrophile to the opposite face. Finally, cleavage of the auxiliary group yields an enantiomerically enriched carboxylic acid, and the chiral amine can often be recovered. While this methodology is well-established for auxiliaries like pseudoephedrine, the principles are applicable to this compound.

Similarly, imines derived from this compound can undergo diastereoselective additions . Organometallic reagents or other nucleophiles can add to the imine double bond, creating a new stereocenter. The stereochemical outcome of this addition is controlled by the existing stereocenter from the amine. Subsequent removal of the 1-phenylbutyl group can provide access to a range of chiral primary amines.

The synthesis of substituted β-amino acids represents another important application. These compounds are valuable building blocks for the synthesis of peptides, natural products, and pharmaceuticals. By using this compound as a chiral auxiliary in conjugate addition reactions to α,β-unsaturated esters, it is possible to synthesize chiral β-amino acid derivatives with high stereocontrol.

The following table provides an overview of the synthesis of complex chiral amine derivatives using this compound as a precursor.

| Synthetic Strategy | Intermediate | Key Reaction | Product Class |

| Diastereoselective Alkylation | Chiral Amide | Enolate Alkylation | Enantiomerically Enriched Carboxylic Acids |

| Diastereoselective Addition | Chiral Imine | Nucleophilic Addition | Chiral Primary Amines |

| Conjugate Addition | Chiral Auxiliary | Michael Addition | Substituted β-Amino Acids |

Vi. Advanced Analytical Methodologies for Research Oriented Characterization of 2r 1 Phenylbutan 2 Amine

Spectroscopic Analysis in Structural Elucidaion

Spectroscopic techniques are indispensable for determining the molecular structure of (2R)-1-phenylbutan-2-amine by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The phenyl group protons typically appear as a multiplet in the aromatic region (~7.1-7.3 ppm). The protons on the butyl chain are observed in the aliphatic region. The benzylic protons (C1) are diastereotopic and would be expected to appear as a complex multiplet. The methine proton at the chiral center (C2) would also be a multiplet due to coupling with adjacent protons. The methylene (B1212753) protons of the ethyl group (C3) and the terminal methyl protons (C4) would exhibit characteristic splitting patterns (multiplet and triplet, respectively).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The phenyl ring carbons will produce several signals in the aromatic region (~126-140 ppm). The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum. The chemical shifts are influenced by their proximity to the phenyl group and the amine group.

The following table summarizes the predicted chemical shifts for this compound.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (C4) | 0.9 (triplet) | C4 | ~10 |

| -NH₂ | 1.4 (broad singlet) | C3 | ~26 |

| -CH₂- (C3) | 1.5 (multiplet) | C1 | ~43 |

| -CH₂- (C1) | 2.6-2.8 (multiplet) | C2 | ~55 |

| -CH- (C2) | 3.0 (multiplet) | C-para | ~126 |

| Ar-H (meta, para) | 7.1-7.3 (multiplet) | C-ortho | ~128 |

| Ar-H (ortho) | 7.1-7.3 (multiplet) | C-meta | ~129 |

| C-ipso | ~139 |

Note: Predicted values are based on spectral data of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wpmucdn.com

For this compound, the IR spectrum is expected to show several characteristic absorption bands. As a primary amine, it should exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com Other key absorptions include C-H stretching from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹), C=C stretching bands from the phenyl ring in the 1450-1600 cm⁻¹ region, and a characteristic N-H bending (scissoring) vibration for primary amines around 1580-1650 cm⁻¹. libretexts.orgorgchemboulder.com A broad N-H wagging band may also be observed between 665 and 910 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400-3250 (two bands) | Medium |

| C-H Stretch | Aromatic | 3100-3000 | Medium |

| C-H Stretch | Aliphatic | 3000-2850 | Medium |

| N-H Bend (scissoring) | Primary Amine | 1650-1580 | Medium |

| C=C Stretch (in-ring) | Aromatic | 1600-1450 | Medium-Weak |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium-Weak |

| N-H Wag | Primary Amine | 910-665 | Strong, Broad |

| C-H "oop" Bend | Monosubstituted Benzene (B151609) | 770-730 and 710-690 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₅N), the molecular weight is 149.23 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 149. Due to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For 1-phenylbutan-2-amine (B1195257), two primary α-cleavage pathways are expected:

Cleavage of the C2-C3 bond results in the loss of an ethyl radical (•CH₂CH₃) and the formation of a fragment at m/z 120.

Cleavage of the C1-C2 bond results in the loss of a benzyl (B1604629) radical (•CH₂C₆H₅) and the formation of a fragment at m/z 58. This fragment is often the base peak (the most intense peak) in the spectrum due to the stability of the resulting secondary iminium ion.

Another common fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion (M⁺) |

| 120 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of C₃H₈N) |

| 58 | [C₃H₈N]⁺ | α-Cleavage (loss of benzyl radical) - Likely Base Peak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as the phenyl group in this compound.

The benzene ring acts as a chromophore and is expected to exhibit characteristic π → π* transitions. Based on data for similar phenylethylamine compounds, this compound would likely show two primary absorption bands: a strong absorption peak around 210 nm and a weaker, fine-structured band around 258-260 nm. nih.govacs.org While UV-Vis spectroscopy is not highly specific for detailed structural elucidation of this compound, it is valuable for quantitative analysis and for confirming the presence of the aromatic ring.

Chromatographic Techniques for Purity and Separation

Chromatography is a powerful set of laboratory techniques for the separation of mixtures. For a chiral compound like this compound, chromatography is essential for assessing purity and for separating it from its corresponding (2S)-enantiomer.

Gas chromatography (GC) is a common technique used to separate and analyze volatile compounds without decomposition. It is highly effective for determining the purity of this compound and for quantifying it in complex mixtures.

For the analysis of primary amines like 1-phenylbutan-2-amine, derivatization is often employed to improve chromatographic properties such as peak shape and thermal stability, and to enhance detector response. oup.comjfda-online.com Common derivatizing agents include acylating reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA). jfda-online.comwiley.com These reagents react with the amine group to form less polar, more volatile amide derivatives.

A critical application of GC in the analysis of this compound is chiral separation. Since enantiomers have identical physical properties in an achiral environment, specialized chiral stationary phases (CSPs) are required for their separation. wiley.com Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, have proven effective for the enantiomeric resolution of various phenylalkylamines. wiley.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different stabilities and thus different retention times, allowing for their separation and quantification. wiley.com The use of GC with a chiral column is the definitive method to confirm the enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. For the characterization of this compound, its most critical application is the determination of enantiomeric purity, which quantifies the proportion of the desired (2R)-enantiomer relative to its (2S)-counterpart. This is almost exclusively achieved through chiral HPLC. yakhak.orgphenomenex.com

Research Findings: The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, are widely recognized for their broad applicability in resolving chiral amines. yakhak.orgnih.gov

For primary amines like 1-phenylbutan-2-amine, normal-phase chromatography is often effective. The mobile phase typically consists of a non-polar solvent, such as hexane, with a polar modifier like 2-propanol or ethanol (B145695) to modulate retention times and improve peak shape. yakhak.org To enhance resolution and peak symmetry, especially for basic amines, small amounts of additives like trifluoroacetic acid (TFA) to sharpen peaks through ion-pairing or an amine modifier like triethylamine (B128534) (TEA) to reduce tailing by competing for active sites on the stationary phase may be incorporated into the mobile phase. chromatographyonline.com Detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore.

The following table outlines typical starting conditions for the chiral HPLC analysis of a compound like 1-phenylbutan-2-amine, based on established methods for similar primary amines.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel | Provides the chiral environment necessary for enantiomeric recognition and separation. yakhak.org |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Triethylamine (TEA) | The non-polar/polar solvent mixture elutes the compound, while TEA minimizes peak tailing. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate that ensures efficient separation without excessive pressure. yakhak.org |

| Detection | UV at 254 nm | The aromatic phenyl ring allows for sensitive detection at this wavelength. |

| Column Temperature | 25 °C | Maintains consistent and reproducible retention times. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for the qualitative analysis of chemical compounds. analyticaltoxicology.com While standard TLC on achiral stationary phases like silica gel can be used to assess purity by separating the target compound from different chemical impurities, its application in resolving enantiomers is more specialized. nih.govresearchgate.net

Research Findings: Direct enantiomeric separation on a standard TLC plate is not possible. To achieve chiral resolution, the system must incorporate a chiral component. This can be done in two primary ways:

Chiral Stationary Phases: Pre-coated TLC plates with a chiral stationary phase, often based on principles similar to chiral HPLC columns, are available but less common.

Chiral Mobile Phase Additives (CMAs): A more frequent approach involves adding a chiral selector to the mobile phase. ojp.gov For amines, selectors like cyclodextrins or systems based on ligand exchange (e.g., a copper (II) complex with a chiral amino acid derivative) can be used. researchgate.netanalyticaltoxicology.com The enantiomers form diastereomeric complexes with the CMA that have different affinities for the stationary phase, leading to different Rf values.

Visualization of the separated spots on the TLC plate is crucial. Since 1-phenylbutan-2-amine is not colored, a visualizing agent is required. Ninhydrin is a common choice, reacting with the primary amine to produce a characteristic purple spot upon heating. Alternatively, reagents like Fast Black K salt can be used, which often yields different colored spots for primary and secondary amines. nih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ | Standard polar adsorbent for general purity assessment. |

| Mobile Phase (Achiral) | Ethyl Acetate / Methanol / Ammonium (B1175870) Hydroxide (B78521) (85:10:5) | A common solvent system for developing primary amines, separating them from non-polar or very polar impurities. |

| Mobile Phase (Chiral) | Reversed-phase (C18) plate with an aqueous buffer containing a chiral selector (e.g., hydroxypropyl-β-cyclodextrin). | The chiral selector in the mobile phase enables the separation of enantiomers. nih.gov |

| Visualization | 1. UV light at 254 nm 2. Ninhydrin solution spray followed by heating | 1. The phenyl ring quenches fluorescence on the F₂₅₄ indicator. 2. Chemical reaction with the amine group produces a visible colored spot. |

Other Physical Methodologies in Research

Beyond chromatographic techniques, other physical methods provide fundamental data on the stereochemical nature of this compound.

Optical Rotation Measurements

Optical rotation is a defining physical property of a chiral molecule, measuring its ability to rotate the plane of plane-polarized light. The measurement is performed using a polarimeter. For a given enantiomer, the direction and magnitude of this rotation are characteristic. The specific rotation, [α], is a standardized value calculated from the observed rotation.

Research Findings: The designation of an enantiomer as dextrorotatory (+) or levorotatory (-) is determined experimentally and does not inherently correlate with the (R) or (S) configuration, which is based on structural rules. For a pure sample of a single enantiomer, the measured optical rotation provides a crucial benchmark for its identity and enantiomeric purity. A racemic mixture (a 50:50 mix of both enantiomers) will exhibit an optical rotation of zero. The enantiomeric excess (% ee) of a sample can be estimated by comparing its measured specific rotation to the known value for the pure enantiomer. While a specific literature value for this compound is not readily available in the provided search results, the following table illustrates how such data would be presented for a similar chiral amine, (R)-(+)-1-Phenylethylamine.

| Parameter | Value and Conditions (for (R)-(+)-1-Phenylethylamine) |

|---|---|

| Specific Rotation [α]²⁰D | +30° ± 2° thermofisher.com |

| Concentration (c) | 10 in ethanol thermofisher.com |

| Significance | A positive sign indicates it is dextrorotatory. This value is the standard against which the optical purity of synthesized batches is compared. |

X-ray Diffraction (for crystalline derivatives/complexes)

X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While obtaining suitable single crystals of a liquid amine like 1-phenylbutan-2-amine can be difficult, it is often feasible to form a crystalline salt by reacting the amine with a chiral or achiral acid (e.g., hydrochloric acid or tartaric acid).

Research Findings: The analysis of a suitable crystal provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms in the unit cell of the crystal lattice. When a heavy atom is present in the structure, specialized techniques can be used to determine the absolute configuration, thus unambiguously confirming whether the amine has the (R) or (S) configuration. This method provides incontrovertible proof of structure, which is invaluable in foundational chemical research.

The following table is a representative example of the crystallographic data that would be obtained from an X-ray diffraction study of a crystalline derivative.

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₁₀H₁₆N⁺ · Cl⁻ (Hypothetical Hydrochloride Salt) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 12.3 Å α = 90°, β = 105.2°, γ = 90° |

| Volume (V) | 675.4 ų |

| Molecules per unit cell (Z) | 2 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-1-phenylbutan-2-amine, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The enantioselective synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, reductive amination of 1-phenylbutan-2-one using a chiral catalyst (e.g., Rhodium-BINAP complexes) can yield the (R)-enantiomer with >90% enantiomeric excess (ee). Reaction parameters like solvent polarity (e.g., THF vs. methanol), temperature (0–25°C), and catalyst loading (1–5 mol%) critically affect stereochemical outcomes . Purification via chiral chromatography (e.g., Chiralpak® AD-H column) is recommended to isolate the target enantiomer .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric purity is best assessed using polarimetry, chiral HPLC, or circular dichroism (CD). For HPLC, a validated method with a chiral stationary phase (CSP) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid resolves (R)- and (S)-enantiomers. Retention time and peak area integration determine ee. Cross-validation with NMR using chiral shift reagents (e.g., Eu(hfc)₃) enhances reliability .

Q. What are the key spectroscopic signatures (NMR, IR) for characterizing this compound?

- Methodological Answer :

- ¹H NMR (CDCl₃): δ 7.3–7.2 (m, 5H, Ar-H), 3.1 (q, J = 6.5 Hz, 1H, CH-NH₂), 1.6–1.4 (m, 2H, CH₂), 1.2 (d, J = 6.5 Hz, 3H, CH₃).

- IR : N-H stretches at 3350–3250 cm⁻¹ (primary amine), aromatic C-H at 3050 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 135 (C₁₀H₁₅N⁺). Confirm assignments with 2D NMR (COSY, HSQC) and spiking experiments .

Advanced Research Questions

Q. How do solvent and temperature effects influence the stability of this compound during long-term storage?

- Methodological Answer : this compound is prone to racemization under acidic/basic conditions or elevated temperatures. Store in inert atmospheres (argon) at –20°C in amber vials. Stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic chiral HPLC analysis can quantify degradation rates. Additives like BHT (0.1%) inhibit oxidative racemization .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR modeling (DRAGON descriptors) predict interactions with targets like monoamine oxidases or neurotransmitter receptors. Validate predictions with in vitro assays (e.g., MAO inhibition using kynuramine as substrate). MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. How can researchers resolve contradictory data in studies on the compound’s receptor-binding affinity?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or receptor isoforms. Triangulate data via:

- Orthogonal assays : Radioligand binding vs. functional cAMP assays.

- Standardization : Use reference compounds (e.g., phenethylamine) as internal controls.

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies .

Q. What advanced techniques optimize catalytic asymmetric synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous reactors with immobilized chiral catalysts (e.g., Pd@MOF) improve turnover and reduce waste.

- Machine Learning : Train models on reaction datasets (temperature, solvent, catalyst) to predict optimal conditions for ≥95% ee.

- In Situ Monitoring : Raman spectroscopy tracks reaction progress and enantiomer ratios in real time .

Methodological Best Practices

- Experimental Design : Use factorial design (DoE) to screen variables (catalyst, solvent, temperature) for synthesis optimization .

- Data Validation : Employ member checking (peer review of spectral assignments) and replicate experiments to ensure reproducibility .

- Safety Protocols : Handle amines under inert conditions (Schlenk line) to prevent oxidation; use PPE for toxicity mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.